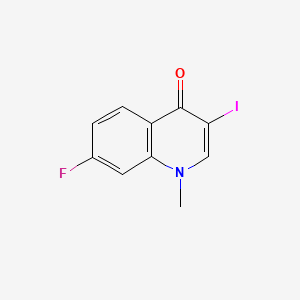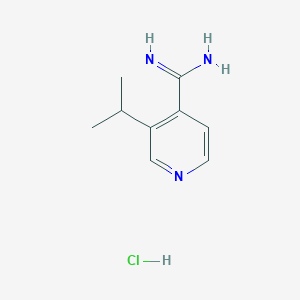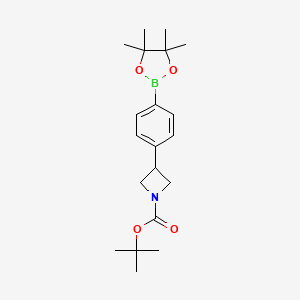![molecular formula C25H16O2 B13655197 9,9'-Spirobi[xanthene]](/img/structure/B13655197.png)
9,9'-Spirobi[xanthene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-Spirobi[xanthene] is a spirocyclic compound that features a unique structure with two xanthene units connected through a central spiro carbon. This compound is known for its stability and interesting photophysical properties, making it a valuable material in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[xanthene] typically involves a one-pot, non-solvent synthesis method. This method is advantageous due to its simplicity and cost-effectiveness. The reaction generally involves the use of phenol and other reagents under specific conditions to form the spirocyclic structure .
Industrial Production Methods
In industrial settings, the production of 9,9’-Spirobi[xanthene] can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
9,9’-Spirobi[xanthene] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce different functional groups into the xanthene structure .
Wissenschaftliche Forschungsanwendungen
9,9’-Spirobi[xanthene] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices .
Wirkmechanismus
The mechanism of action of 9,9’-Spirobi[xanthene] involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a fluorescent probe by binding to target molecules and emitting light upon excitation. In electronic applications, its unique structure allows for efficient charge transport and light emission, making it an ideal material for OLEDs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Similar in structure but with different photophysical properties.
Spiro[acridine-9,9’-xanthene]: Features an acridine unit, leading to different electronic properties .
Uniqueness
9,9’-Spirobi[xanthene] is unique due to its stability, ease of synthesis, and versatile applications. Its spirocyclic structure provides distinct photophysical properties that are advantageous in various fields, from biological imaging to electronic devices .
Eigenschaften
Molekularformel |
C25H16O2 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
9,9'-spirobi[xanthene] |
InChI |
InChI=1S/C25H16O2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)26-21)19-11-3-7-15-23(19)27-24-16-8-4-12-20(24)25/h1-16H |
InChI-Schlüssel |
VKKRGFDLDAZZEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=CC=CC=C5OC6=CC=CC=C36 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid hydrochloride](/img/structure/B13655115.png)

![rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol](/img/structure/B13655131.png)
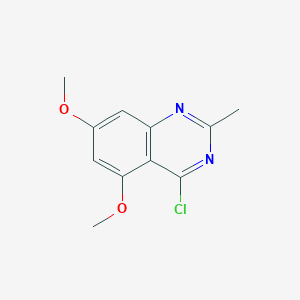
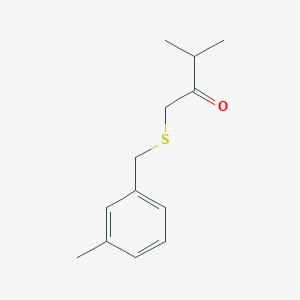
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13655151.png)
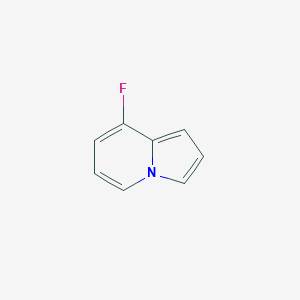
![{[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B13655161.png)
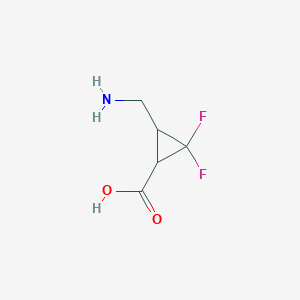
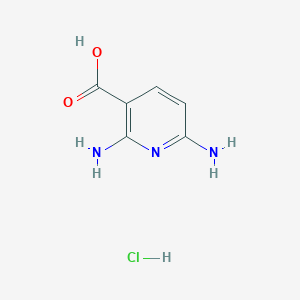
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13655178.png)
